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molecular formula C21H15F2N5O B1243858 TPA-023B CAS No. 425377-76-0

TPA-023B

Cat. No. B1243858
M. Wt: 391.4 g/mol
InChI Key: PCZLQMGFNUNVOM-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile was coupled to 2-(7-bromoimidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol in 32% yield using a similar procedure to that described in Example 3, step f, to give a yellow solid: mp 206° C.; 1H NMR (360 MHz, CDCl3) δ 1.71 (6H, s), 3.28 (1H, br s), 7.37-7.66 (4H, m), 8.15 (2H, m), 8.26 (1H, s), 8.78 (1H, s); MS (ES+) m/z 392 [M+H]+. Anal. Found: C, 64.66; H, 3.93, N, 17.71%. Required for C21H15F2N5O: C, 64.45; H, 3.86; N, 17.89%.
Name
6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:24]#[N:25])[C:7]=1[C:8]1[CH:13]=[C:12](B2OC(C)(C)C(C)(C)O2)[CH:11]=[CH:10][C:9]=1[F:23].Br[C:27]1[N:31]2[N:32]=[CH:33][C:34]([C:36]([OH:39])([CH3:38])[CH3:37])=[N:35][C:30]2=[N:29][CH:28]=1>>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:24]#[N:25])[C:7]=1[C:8]1[CH:13]=[C:12]([C:27]2[N:31]3[N:32]=[CH:33][C:34]([C:36]([OH:39])([CH3:37])[CH3:38])=[N:35][C:30]3=[N:29][CH:28]=2)[CH:11]=[CH:10][C:9]=1[F:23]

Inputs

Step One
Name
6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=C(C1C1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)F)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1N=CC(=N2)C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Name
Type
Smiles
FC=1C=CC=C(C1C1=C(C=CC(=C1)C1=CN=C2N1N=CC(=N2)C(C)(C)O)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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